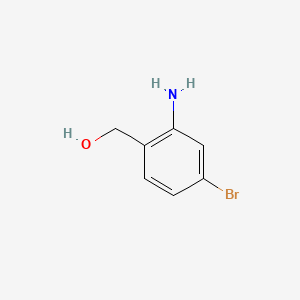

1,2,3,4-Tetrahydro-5-(2-oxiranylmethoxy)-(2R,3S)-rel-2,3-naphthalenediol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

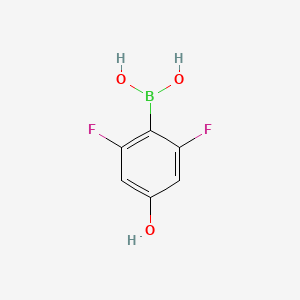

1,2,3,4-Tetrahydro-5-(2-oxiranylmethoxy)-(2R,3S)-rel-2,3-naphthalenediol (TOMN) is a novel compound that has been studied for its potential as a therapeutic agent in a variety of diseases, including cancer, neurodegenerative diseases, and metabolic disorders. TOMN is a synthetic compound derived from the naphthalene moiety and is composed of a hydroxyl group and a methoxyl group. The compound has been shown to have a variety of biochemical and physiological effects, which are thought to be due to its ability to interact with a variety of proteins and enzymes.

科学的研究の応用

Environmental and Health Impact Studies

Research on compounds related to 1,2,3,4-Tetrahydro-5-(2-oxiranylmethoxy)-(2R,3S)-rel-2,3-naphthalenediol often focuses on their environmental presence and health impacts. Polychlorinated naphthalenes (PCNs), for instance, are environmental pollutants with toxicological similarities to dioxins, and they have been studied for their potential human exposure through dietary intake, emphasizing the need for further investigation into their health effects (Domingo, 2004).

Pharmacological Applications

Studies on naphthalene derivatives have also explored their therapeutic potential. For example, research on AR-A000002, a selective 5-Hydroxytryptamine1B antagonist, highlights the anxiolytic and antidepressant potential of such compounds (Hudzik et al., 2003). Furthermore, the genotoxic potential of 1,4-naphthoquinone has been reviewed, revealing its effects on DNA and the need for careful consideration of its applications (Fowler et al., 2018).

Medicinal Chemistry

Naphthalimide derivatives exhibit extensive potential in medicinal applications, including as anticancer agents. Some naphthalimide compounds have even entered clinical trials, demonstrating the breadth of research into their medicinal applications (Gong et al., 2016).

Biochemical Research and Development

The biochemical modulation of compounds like S-1, which includes components related to naphthalene, has been reviewed for its applications in treating diseases such as gastric cancer, showcasing the ongoing development of naphthalene derivatives in therapeutic contexts (Maehara, 2003).

Environmental Pollution and Remediation

The role of microbial biodegradation in managing polycyclic aromatic hydrocarbons (PAHs), including naphthalene and its derivatives, underscores the environmental implications and remediation efforts surrounding these compounds (Peng et al., 2008).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,2,3,4-Tetrahydro-5-(2-oxiranylmethoxy)-(2R,3S)-rel-2,3-naphthalenediol involves the protection of a naphthalene derivative followed by epoxidation and reduction reactions.", "Starting Materials": [ "1,2-naphthalenediol", "2-methoxyethanol", "p-toluenesulfonic acid", "sodium hydroxide", "hydrogen peroxide", "sodium borohydride", "acetic acid", "tetrahydrofuran", "diethyl ether" ], "Reaction": [ "1. Protection of 1,2-naphthalenediol with 2-methoxyethanol and p-toluenesulfonic acid in acetic acid and tetrahydrofuran", "2. Epoxidation of the protected naphthalene derivative with hydrogen peroxide and sodium hydroxide in water", "3. Reduction of the epoxide with sodium borohydride in diethyl ether", "4. Deprotection of the resulting product with acid to yield 1,2,3,4-Tetrahydro-5-(2-oxiranylmethoxy)-(2R,3S)-rel-2,3-naphthalenediol" ] } | |

CAS番号 |

627081-12-3 |

製品名 |

1,2,3,4-Tetrahydro-5-(2-oxiranylmethoxy)-(2R,3S)-rel-2,3-naphthalenediol |

分子式 |

C13H16O4 |

分子量 |

236.267 |

IUPAC名 |

(2R,3S)-5-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydronaphthalene-2,3-diol |

InChI |

InChI=1S/C13H16O4/c14-11-4-8-2-1-3-13(10(8)5-12(11)15)17-7-9-6-16-9/h1-3,9,11-12,14-15H,4-7H2/t9?,11-,12+/m1/s1 |

InChIキー |

OAFYUCDEFSNRJA-QZNDUUOJSA-N |

SMILES |

C1C(C(CC2=C1C=CC=C2OCC3CO3)O)O |

同義語 |

(2R,3S)-5-(Oxiran-2-ylmethoxy)-1,2,3,4-tetrahydronaphthalene-2,3-diol |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。